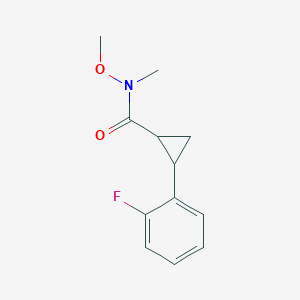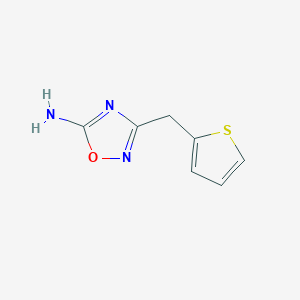![molecular formula C15H22N2O4 B8499538 ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate](/img/structure/B8499538.png)
ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate is an organic compound that features a pyridine ring substituted with a tert-butoxy group and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate typically involves the protection of amines using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve flow microreactor systems, which provide efficient and versatile means for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine (DMAP), and trifluoroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate involves its interaction with molecular targets and pathways. The Boc group acts as a protecting group for amines, allowing for selective reactions and modifications. The compound’s effects are mediated through its ability to undergo specific chemical transformations, such as deprotection and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(tert-butoxy)acetate: Similar in structure but lacks the pyridine ring.
6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Contains a similar Boc-protected amine group but differs in the ester functionality.
6-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid: Another Boc-protected compound with a different substitution pattern on the pyridine ring.
Uniqueness
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate is unique due to its specific combination of a Boc-protected amine and an ethyl ester on a pyridine ring
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-6-20-14(19)10-12-8-7-9-13(16-12)17(11(2)18)21-15(3,4)5/h7-9H,6,10H2,1-5H3 |
InChI-Schlüssel |
XQERRABMWXSPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=CC=C1)N(C(=O)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B8499476.png)

![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8499485.png)

![Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B8499504.png)

![1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8499521.png)



